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molecular formula C14H19Cl B8528969 alpha-Methyl-para-cyclohexyl-benzyl chloride

alpha-Methyl-para-cyclohexyl-benzyl chloride

Cat. No. B8528969
M. Wt: 222.75 g/mol
InChI Key: TZTXHCXTDRRXFG-UHFFFAOYSA-N
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Patent
US03968142

Procedure details

25 ml of thionyl chloride are added dropwise to a solution of 20.4 g of methyl-(para-cyclohexylphenyl)-carbinol in 100 ml of benzene and 3 ml of pyridine, and the mixture then refluxed for 5 hours. It is then poured on to ice, the aqueous mixture is extracted with ether, and the ethereal solution washed with sodium bicarbonate solution and water. When the solution is dried and the ether evaporated, α-methyl-para-cyclohexyl-benzyl chloride is obtained in the form of a dark viscous liquid which is processed directly.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][CH:6]([C:8]1[CH:13]=[CH:12][C:11]([CH:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:10][CH:9]=1)O>C1C=CC=CC=1.N1C=CC=CC=1>[CH3:5][CH:6]([Cl:3])[C:8]1[CH:13]=[CH:12][C:11]([CH:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20.4 g
Type
reactant
Smiles
CC(O)C1=CC=C(C=C1)C1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture then refluxed for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
It is then poured on to ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture is extracted with ether
WASH
Type
WASH
Details
the ethereal solution washed with sodium bicarbonate solution and water
CUSTOM
Type
CUSTOM
Details
When the solution is dried
CUSTOM
Type
CUSTOM
Details
the ether evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=C(C=C1)C1CCCCC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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